molecular formula C18H17NO6S2 B2934325 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2379995-25-0

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2934325
CAS No.: 2379995-25-0
M. Wt: 407.46
InChI Key: JJKMEEJGWBWZFT-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzodioxine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of furan, thiophene, and benzodioxine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential therapeutic benefits compared to other similar compounds .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-14(18-8-12(11-26-18)15-2-1-5-23-15)10-19-27(21,22)13-3-4-16-17(9-13)25-7-6-24-16/h1-5,8-9,11,14,19-20H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMEEJGWBWZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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